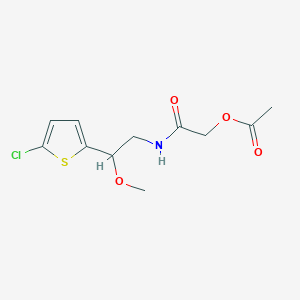
2-((2-(5-Chlorothiophen-2-yl)-2-methoxyethyl)amino)-2-oxoethyl acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-((2-(5-Chlorothiophen-2-yl)-2-methoxyethyl)amino)-2-oxoethyl acetate is a complex organic compound that features a thiophene ring substituted with a chlorine atom. Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and industrial chemistry .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of thiophene derivatives, including 2-((2-(5-Chlorothiophen-2-yl)-2-methoxyethyl)amino)-2-oxoethyl acetate, often involves condensation reactions. Common methods include the Gewald reaction, Paal–Knorr synthesis, Fiesselmann synthesis, and Hinsberg synthesis . These reactions typically involve the use of sulfur, α-methylene carbonyl compounds, and α-cyano esters under various conditions .
Industrial Production Methods
Industrial production of thiophene derivatives may utilize catalytic systems such as nickel and palladium-based protocols. These methods are optimized for high yield and purity, often employing microwave irradiation and other advanced techniques to enhance reaction efficiency .
化学反応の分析
Types of Reactions
2-((2-(5-Chlorothiophen-2-yl)-2-methoxyethyl)amino)-2-oxoethyl acetate can undergo various chemical reactions, including:
Oxidation: Involving reagents like hydrogen peroxide or potassium permanganate.
Reduction: Using agents such as lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions are common, especially involving the thiophene ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines and alcohols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiophene ring .
科学的研究の応用
2-((2-(5-Chlorothiophen-2-yl)-2-methoxyethyl)amino)-2-oxoethyl acetate has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in various diseases.
Industry: Utilized in the development of organic semiconductors and other advanced materials
作用機序
The mechanism of action of 2-((2-(5-Chlorothiophen-2-yl)-2-methoxyethyl)amino)-2-oxoethyl acetate involves its interaction with specific molecular targets and pathways. The thiophene ring system is known to interact with various enzymes and receptors, modulating their activity and leading to the compound’s observed effects .
類似化合物との比較
Similar Compounds
Suprofen: A nonsteroidal anti-inflammatory drug with a 2-substituted thiophene framework.
Articaine: A dental anesthetic with a 2,3,4-trisubstituted thiophene structure.
Uniqueness
2-((2-(5-Chlorothiophen-2-yl)-2-methoxyethyl)amino)-2-oxoethyl acetate is unique due to its specific substitution pattern on the thiophene ring, which imparts distinct chemical and biological properties compared to other thiophene derivatives .
生物活性
The compound 2-((2-(5-Chlorothiophen-2-yl)-2-methoxyethyl)amino)-2-oxoethyl acetate , with CAS number 2034404-07-2 , is of significant interest due to its potential biological activities. This article aims to elucidate the biological activity of this compound, supported by relevant research findings, data tables, and case studies.
Chemical Structure and Properties
- Molecular Formula : C11H14ClNO4S
- Molecular Weight : 291.75 g/mol
The biological activity of this compound is largely attributed to its interaction with specific molecular targets within cells. Preliminary studies suggest that it may influence various signaling pathways, particularly those involved in cancer cell proliferation and apoptosis.
Anticancer Properties
Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance, analogs have shown inhibition of the phosphoinositide 3-kinase (PI3K)/Akt pathway, which is crucial in regulating cell growth and survival.
- Cell Cycle Arrest and Apoptosis :
- In studies involving prostate (PC-3) and breast (MCF-7) cancer cell lines, compounds that share structural similarities with our target compound induced cell cycle arrest and apoptosis. The mechanism involved the activation of c-Jun NH2-terminal kinase (JNK), leading to the repression of Akt and mTOR pathways .
Study 1: Inhibition of Cancer Cell Proliferation
A study evaluating a series of synthesized compounds, including those analogous to this compound, reported significant inhibitory effects on A549 lung cancer cells. The most potent compound exhibited an IC50 value of 0.46 ± 0.02 µM , outperforming standard chemotherapy drugs like 5-fluorouracil .
| Compound | IC50 (µM) | Mechanism |
|---|---|---|
| Compound 6l | 0.46 ± 0.02 | Induces apoptosis via mitochondrial pathways |
| 5-Fluorouracil | 4.98 ± 0.41 | Standard control |
Study 2: Synergistic Effects with Chemotherapeutics
Another investigation revealed that certain derivatives could enhance the efficacy of existing chemotherapy agents like paclitaxel when used in combination therapies, indicating a potential for developing more effective cancer treatment regimens .
特性
IUPAC Name |
[2-[[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]amino]-2-oxoethyl] acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClNO4S/c1-7(14)17-6-11(15)13-5-8(16-2)9-3-4-10(12)18-9/h3-4,8H,5-6H2,1-2H3,(H,13,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRANNCMYZNYQKG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC(=O)NCC(C1=CC=C(S1)Cl)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














